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Cat. No.: B132467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of

Laquinimod Sodium in modulating central nervous system (CNS) inflammation. The following

protocols and data are intended to guide researchers in designing and executing experiments

to evaluate the immunomodulatory and neuroprotective effects of this compound.

Overview of Laquinimod Sodium's Mechanism of
Action
Laquinimod is an orally active immunomodulator that has demonstrated efficacy in preclinical

models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE).[1][2]

Its mechanism of action is multifaceted, involving both the peripheral immune system and direct

effects within the CNS.[3][4][5] Laquinimod has been shown to modulate the function of

antigen-presenting cells (APCs), leading to a shift from a pro-inflammatory to an anti-

inflammatory T-cell response.[3][6] This includes the suppression of Th1 and Th17 cells and the

induction of a Th2/3 cytokine profile, with an upregulation of anti-inflammatory cytokines like IL-

4 and TGF-β and a downregulation of pro-inflammatory cytokines such as TNF-α and IL-12.[5]

[6] Within the CNS, Laquinimod can cross the blood-brain barrier and is believed to directly

impact resident cells like microglia and astrocytes, reducing their activation and subsequent
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contribution to neuroinflammation.[4] It has also been shown to have neuroprotective effects,

including the reduction of demyelination and axonal damage.[2]
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Figure 1: Laquinimod Sodium's dual mechanism of action in the periphery and CNS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 17 Tech Support

https://huntingtonstudygroup.org/hd-insights/meet-the-compound-laquinimod/
https://pubmed.ncbi.nlm.nih.gov/24363970/
https://www.benchchem.com/product/b132467?utm_src=pdf-body-img
https://www.benchchem.com/product/b132467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Assessing CNS
Inflammation
A comprehensive assessment of Laquinimod's effects on CNS inflammation involves a multi-

faceted approach, typically utilizing an animal model such as EAE. The general workflow

begins with disease induction and treatment, followed by tissue collection and processing for

various downstream analyses.
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Figure 2: General experimental workflow for assessing CNS inflammation.
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Immunohistochemistry (IHC) for Glial and Immune
Cell Infiltration
IHC is a valuable technique to visualize and quantify the presence and activation state of key

inflammatory cells within the CNS tissue.

Application Note
This protocol is designed for the detection of microglia/macrophages (using an anti-Iba1

antibody) and astrocytes (using an anti-GFAP antibody) in formalin-fixed, paraffin-embedded or

frozen mouse brain and spinal cord sections. Changes in the morphology and density of these

cells are indicative of the inflammatory state of the CNS. A reduction in the number and

activation state of Iba1-positive microglia and GFAP-positive astrocytes in Laquinimod-treated

animals compared to vehicle-treated controls would suggest an anti-inflammatory effect.

Quantitative Data from Preclinical Studies
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Marker
Animal
Model

Treatmen
t Group

Cell
Count/Ar
ea

Percent
Reductio
n vs. EAE
Control

p-value
Referenc
e

Iba1+ cells

(Microglia/

Macrophag

es)

MOG35-55

EAE Mice

(Optic

Nerve)

EAE +

Vehicle

393.2 ±

67.7

cells/mm²

-
<0.001 vs.

Control
[7]

EAE +

Laquinimo

d (5 mg/kg)

156.4 ±

69.6

cells/mm²

60.2%

<0.001 vs.

EAE +

Vehicle

[7]

EAE +

Laquinimo

d (25

mg/kg)

87.4 ± 55.0

cells/mm²
77.8%

<0.001 vs.

EAE +

Vehicle

[7]

Tmem119+

/Iba1+ cells

(Microglia)

MOG35-55

EAE Mice

(Optic

Nerve)

EAE +

Vehicle

134.7 ±

49.4

cells/mm²

-
<0.001 vs.

Control
[7]

EAE +

Laquinimo

d (5 mg/kg)

27.4 ± 14.2

cells/mm²
79.6%

<0.001 vs.

EAE +

Vehicle

[7]

EAE +

Laquinimo

d (25

mg/kg)

23.0 ± 12.1

cells/mm²
82.9%

<0.001 vs.

EAE +

Vehicle

[7]

Experimental Protocol
Tissue Preparation:

Perfuse mice transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA) in

PBS.
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Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

Cut 20-30 µm thick sections using a cryostat and mount on charged slides.

Immunostaining:

Wash sections three times for 5 minutes each in PBS.

Perform antigen retrieval by incubating slides in a citrate-based buffer (pH 6.0) at 90°C for

10-20 minutes, if necessary.

Cool slides to room temperature and wash three times in PBS.

Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room

temperature in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in

PBS).

Incubate sections with primary antibodies (e.g., rabbit anti-Iba1, 1:500; mouse anti-GFAP,

1:1000) diluted in blocking buffer overnight at 4°C.

Wash sections three times for 10 minutes each in PBS.

Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa

Fluor 488, goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1-2 hours at

room temperature in the dark.

Wash sections three times for 10 minutes each in PBS.

Counterstain with DAPI (1 µg/mL in PBS) for 5-10 minutes to visualize cell nuclei.

Wash sections twice in PBS.

Mount coverslips using an aqueous mounting medium.

Image Acquisition and Analysis:
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Acquire images using a fluorescence or confocal microscope.

Quantify the number of Iba1+ and GFAP+ cells and/or the percentage of stained area in

defined regions of the CNS using image analysis software (e.g., ImageJ).

Flow Cytometry for CNS Immune Cell Profiling
Flow cytometry allows for the detailed characterization and quantification of various immune

cell populations that infiltrate the CNS during neuroinflammation.

Application Note
This protocol describes the isolation and immunophenotyping of mononuclear cells from the

brain and spinal cord of EAE mice. This technique enables the quantification of different T-cell

subsets (e.g., CD4+, CD8+, regulatory T-cells), as well as other immune cells like monocytes

and dendritic cells. A decrease in the number of pro-inflammatory CD4+ T-cells and an

increase in the proportion of regulatory T-cells (CD4+CD25+FoxP3+) in the CNS of

Laquinimod-treated animals would provide evidence of its immunomodulatory effects.

Quantitative Data from Preclinical Studies
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Cell
Populatio
n

Animal
Model

Treatmen
t Group

Cell
Count/Fre
quency

Percent
Reductio
n vs. EAE
Control

p-value
Referenc
e

CNS-

infiltrating

CD4+ T-

cells

PLP139-

151 EAE

Mice

EAE +

Vehicle

~1.2 x

10^5 cells
-

<0.05 vs.

EAE +

Laquinimo

d

[8]

EAE +

Laquinimo

d

~0.4 x

10^5 cells
~66.7%

<0.05 vs.

EAE +

Vehicle

[8]

CNS-

infiltrating

CD8+ T-

cells

PLP139-

151 EAE

Mice

EAE +

Vehicle

~0.25 x

10^5 cells
-

<0.05 vs.

EAE +

Laquinimo

d

[8]

EAE +

Laquinimo

d

~0.05 x

10^5 cells
~80.0%

<0.05 vs.

EAE +

Vehicle

[8]

T follicular

helper cells

(PD-

1+CXCR5+

in

CD4+CD4

4hi)

rMOG-

induced

EAE Mice

EAE +

Vehicle

~15% of

CD4+CD4

4hi T-cells

-

<0.05 vs.

EAE +

Laquinimo

d

[9]

EAE +

Laquinimo

d

~5% of

CD4+CD4

4hi T-cells

~66.7%

<0.05 vs.

EAE +

Vehicle

[9]

Experimental Protocol
Single-Cell Suspension Preparation:

Anesthetize mice and perform transcardial perfusion with ice-cold PBS.
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Dissect the brain and spinal cord and place them in ice-cold RPMI medium.

Mechanically dissociate the tissue by mincing with a scalpel, followed by passage through

a 70 µm cell strainer.

Isolate mononuclear cells by density gradient centrifugation using a 30%/70% Percoll

gradient. Centrifuge at 500 x g for 20 minutes at room temperature with the brake off.

Carefully collect the mononuclear cells from the 30%/70% interface.

Antibody Staining:

Wash the isolated cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

Block Fc receptors by incubating cells with an anti-CD16/CD32 antibody for 10-15 minutes

on ice.

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add a cocktail of fluorophore-conjugated antibodies for surface markers (e.g., anti-CD45,

anti-CD4, anti-CD8, anti-CD25) and incubate for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

For intracellular staining (e.g., FoxP3 for regulatory T-cells), fix and permeabilize the cells

using a commercial fixation/permeabilization buffer kit according to the manufacturer's

instructions.

Incubate with the intracellular antibody (e.g., anti-FoxP3) for 30 minutes at room

temperature in the dark.

Wash the cells twice with permeabilization buffer.

Data Acquisition and Analysis:

Resuspend the cells in FACS buffer.
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Acquire data on a flow cytometer.

Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on specific

cell populations based on their forward and side scatter properties and marker expression.

Cytokine Profiling of CNS Tissue
Multiplex immunoassays allow for the simultaneous quantification of multiple cytokines and

chemokines from a single, small tissue sample, providing a comprehensive overview of the

inflammatory milieu.

Application Note
This protocol is for the preparation of brain or spinal cord homogenates for analysis using a

multiplex bead-based immunoassay (e.g., Luminex-based Bio-Plex assay). This allows for the

quantification of a panel of pro- and anti-inflammatory cytokines. A shift in the cytokine profile

from pro-inflammatory (e.g., IFN-γ, TNF-α, IL-17) to anti-inflammatory (e.g., IL-4, IL-10) in the

CNS of Laquinimod-treated animals would be indicative of its therapeutic effect.

Quantitative Data from Preclinical Studies
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Cytokine
Animal
Model

Treatmen
t Group

Concentr
ation/Exp
ression
Level

Change
vs. EAE
Control

p-value
Referenc
e

IFN-γ (Th1

cytokine)

MOG35-55

EAE Mice

(Splenocyt

es)

EAE +

Vehicle
High - Significant [2]

EAE +

Laquinimo

d (25

mg/kg)

Significantl

y reduced

Inhibition of

Th1

cytokine

production

Significant [2]

IL-17

(Th17

cytokine)

MOG35-55

EAE Mice

(Splenocyt

es)

EAE +

Vehicle
High - Significant [6]

EAE +

Laquinimo

d

Significantl

y reduced

Suppressio

n of Th17

cells

Significant [6]

IL-4 (Th2

cytokine)

MOG35-55

EAE Mice

(Splenocyt

es)

EAE +

Vehicle
Low - Significant [6]

EAE +

Laquinimo

d

Significantl

y increased

Induction

of Th2/3

shift

Significant [6]

TGF-β

(Th3

cytokine)

MOG35-55

EAE Mice

(Splenocyt

es)

EAE +

Vehicle
Low - Significant [6]

EAE +

Laquinimo

d

Significantl

y increased

Induction

of Th2/3

shift

Significant [6]
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Experimental Protocol
Tissue Homogenization:

Dissect fresh or frozen brain or spinal cord tissue.

Weigh the tissue and add it to a lysis buffer containing protease inhibitors (e.g., Bio-Plex

cell lysis buffer). A common ratio is 10 µL of buffer per mg of tissue.

Homogenize the tissue using a bead-based mechanical homogenizer or a Dounce

homogenizer on ice.

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant (lysate) and store it at -80°C until use.

Protein Concentration Measurement:

Determine the total protein concentration of the lysate using a standard protein assay

(e.g., BCA assay). This is necessary for normalizing the cytokine concentrations.

Multiplex Immunoassay:

Follow the manufacturer's protocol for the chosen multiplex cytokine assay kit (e.g., Bio-

Plex Pro™ Mouse Cytokine Assay).

Briefly, this involves incubating the tissue lysate with antibody-coupled magnetic beads,

followed by the addition of a biotinylated detection antibody and then a streptavidin-

phycoerythrin (PE) conjugate.

Wash the beads between each step to remove unbound reagents.

Read the plate on a Luminex-based instrument.

Data Analysis:

Calculate the concentration of each cytokine in the samples based on a standard curve

generated from recombinant cytokine standards.
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Normalize the cytokine concentrations to the total protein concentration of the lysate (e.g.,

pg of cytokine per mg of total protein).

Compare the cytokine profiles between treatment groups.

Logical Relationships in CNS Inflammation
Assessment
The assessment of CNS inflammation after Laquinimod treatment relies on the integration of

data from multiple techniques. Each method provides a different piece of the puzzle, and their

combined interpretation leads to a more robust conclusion.
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Figure 3: Interplay of techniques for a comprehensive assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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